molecular formula C42H49N7O8 B2552487 dBRD9-A CAS No. 2170679-42-0

dBRD9-A

Cat. No.: B2552487
CAS No.: 2170679-42-0
M. Wt: 779.9 g/mol
InChI Key: ZDINQSNMYRVAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dBRD9-A is a potent degrader of Bromodomain-containing protein 9 (BRD9), which is part of the non-canonical BAF (ncBAF) chromatin remodeling complex. This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively binds to BRD9 and induces its degradation at nanomolar concentrations. It has shown efficacy in inhibiting the growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model .

Mechanism of Action

Target of Action

The primary target of 2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide, also known as dBRD9-A, is the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin-remodeling complex . This complex plays a critical role in regulating chromatin dynamics during transcription, DNA replication, and DNA repair .

Mode of Action

This compound operates as a proteolysis-targeting chimera (PROTAC). It selectively binds to BRD9 and recruits E3 ligase CRL4 CRBN to target BRD9 for destruction via E3 ligase-mediated ubiquitination and proteasomal degradation . This leads to near-complete degradation of BRD9 at nanomolar concentrations .

Biochemical Pathways

The degradation of BRD9 by this compound affects several biochemical pathways. One of the most significant is ribosome biogenesis and rRNA processing . The degradation of BRD9 leads to the downregulation of ribosome biogenesis genes, thereby disrupting the protein-synthesis maintenance machinery . This process also involves the downregulation of the master regulator of ribosome biogenesis, MYC .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results, it is known that this compound is soluble in DMSO at concentrations up to 77.99 mg/mL, indicating good solubility, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are quite profound. In multiple myeloma cells, for instance, this compound induces G1 cell-cycle arrest and apoptosis, even in the presence of anti-apoptotic cytokines or bone marrow stromal cells . In prostate cancer cells, BRD9, the target of this compound, interacts with the androgen receptor (AR) and modulates AR-dependent gene expression .

Action Environment

It is known that this compound can inhibit the growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model , suggesting that it remains effective in different biological environments.

Scientific Research Applications

dBRD9-A has a wide range of applications in scientific research:

Properties

IUPAC Name

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDINQSNMYRVAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H49N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170679-42-0
Record name 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does dBRD9-A interact with its target BRD9 and what are the downstream effects observed?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of BRD9. One part of this compound binds to BRD9's bromodomain, while the other recruits the E3 ubiquitin ligase cereblon (CRL4CRBN). [4] This forces the proximity of BRD9 and the ubiquitin ligase machinery, leading to BRD9 ubiquitination and subsequent degradation by the proteasome. Depletion of BRD9 through this compound treatment has been shown to downregulate the expression of ribosome biogenesis genes and the master regulator MYC in multiple myeloma cells, ultimately inhibiting their growth in vitro and in vivo. [1] Furthermore, this compound treatment in hematopoietic stem and progenitor cells (HSPC) led to enhanced myeloid differentiation and a reduction of H3K27ac at active enhancers, similar to observations in aged HSCs. [2]

Q2: Does modifying this compound's structure to block intrinsic degron activity impact its ability to form ternary complexes with BRD9 and CRL4CRBN?

A2: Computational modeling studies have demonstrated that incorporating degron-blocking modifications into this compound's structure, while reducing off-target degradation, does not negatively impact the formation of the necessary ternary complex with BRD9 and CRL4CRBN. These modifications aim to improve the selectivity profile of the PROTAC by mitigating the degradation of neo-substrates commonly targeted by thalidomide derivatives. [5]

Q3: What role does BRD9 play in the macrophage inflammatory response, and how does this compound impact this process?

A3: BRD9, as part of the ncBAF complex, regulates the expression of interferon-stimulated genes (ISGs) - key players in the inflammatory response. Treatment with this compound effectively reduces the induction of several ISGs in macrophages following stimulation with endotoxin Lipid A. [3] This suggests that BRD9 inhibition via this compound could offer a therapeutic avenue for dampening excessive inflammatory responses driven by interferon signaling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.